REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:9])([C:5]([CH3:8])([CH3:7])[CH3:6])[CH2:3][OH:4].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(Cl)Cl>[CH3:1][C:2]([CH3:9])([C:5]([CH3:8])([CH3:7])[CH3:6])[CH:3]=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
20.7 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
CC(CO)(C(C)(C)C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1000 mL round-bottom-flask was equipped with a stir bar
|
Type
|
CUSTOM
|
Details
|
flushed with Ar
|
Type
|
CUSTOM
|
Details
|
The reaction solvent was then decanted
|
Type
|
WASH
|
Details
|
washed 1 N HCl (1×250 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
STIRRING
|
Details
|
The resulting pasty residue was stirred with hexanes (300 mL) for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate was dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)(C(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.3 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |